(4-Pentenyl)triphenylphosphonium bromide
Overview
Description
(4-Pentenyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H24BrP and a molecular weight of 411.31 g/mol . It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a 4-pentenyl chain. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Pentenyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-pentenyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction is as follows:
Ph3P+BrCH2CH2CH2CH=CH2→Ph3P+CH2CH2CH2CH=CH2Br−
where Ph represents a phenyl group.
Industrial Production Methods
This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Pentenyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation can produce phosphine oxides .
Scientific Research Applications
(4-Pentenyl)triphenylphosphonium bromide is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of polysubstituted indolizines and other heterocyclic compounds.
Biology: The compound is employed in studies involving cellular processes and biochemical pathways.
Medicine: Research into its potential antitumor activity and mechanism of action is ongoing.
Industry: It is used in the preparation of antibacterial and antiviral quaternary polyacrylamides.
Mechanism of Action
The mechanism of action of (4-Pentenyl)triphenylphosphonium bromide involves its ability to interact with cellular components. The triphenylphosphonium group allows the compound to accumulate in the mitochondria due to the high transmembrane potential. This accumulation can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and apoptosis in cancer cells . The compound’s effects on molecular targets such as tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor (VEGF) are also significant .
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
- Propyltriphenylphosphonium bromide
Uniqueness
(4-Pentenyl)triphenylphosphonium bromide is unique due to its 4-pentenyl chain, which provides distinct reactivity and biological activity compared to other triphenylphosphonium salts. This structural feature allows for specific interactions in synthetic and biological applications that are not observed with other similar compounds .
Properties
IUPAC Name |
pent-4-enyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANICXDUFCDRDS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972220 | |
Record name | (Pent-4-en-1-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56771-29-0 | |
Record name | 56771-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Pent-4-en-1-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-PENTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-pentenyl(triphenyl)phosphonium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMT83JR2VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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